2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC8745255
Molecular Formula: C21H17FN4OS2
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17FN4OS2 |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 2-[[4-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H17FN4OS2/c1-14-4-8-16(9-5-14)23-19(27)13-29-21-25-24-20(18-3-2-12-28-18)26(21)17-10-6-15(22)7-11-17/h2-12H,13H2,1H3,(H,23,27) |
| Standard InChI Key | IBVRCYZAVOEVOS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CS4 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CS4 |
Introduction
Synthesis
The synthesis of compounds with similar structures often involves multi-step pathways. These typically start with the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and then proceed with the introduction of the thiophenyl and fluorophenyl groups through alkylation or arylation reactions. The final step often involves the attachment of the acetamide moiety.
Synthesis Steps for Similar Compounds:
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Formation of the Triazole Ring: This involves the cyclization of 2-acyl-N-(aryl)hydrazine-1-carbothioamides.
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Introduction of Thiophenyl and Fluorophenyl Groups: S-alkylation or arylation reactions are used to introduce these groups.
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Attachment of the Acetamide Moiety: Typically involves acylation reactions.
Biological Activities
Compounds with similar structures have shown promising biological activities, including antifungal and anticancer properties. The presence of a fluorine atom in the phenyl ring may enhance lipophilicity and metabolic stability, potentially improving pharmacological profiles.
Research Findings
While specific research findings on 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide are not available, similar compounds have been studied for their potential therapeutic applications. These studies often involve assessing interactions with biological macromolecules like proteins and nucleic acids.
Data Tables
Given the lack of specific data on this compound, we can consider a general table for similar triazole derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Example 1: 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol | C17H14N3S | 302.38 | Antifungal |
| Example 2: 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol | C17H13BrN3S | 380.27 | Anticancer |
| Example 3: 4-(2-Chloro-4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | C12H7ClFN3S2 | 311.79 | Potential Antimicrobial |
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